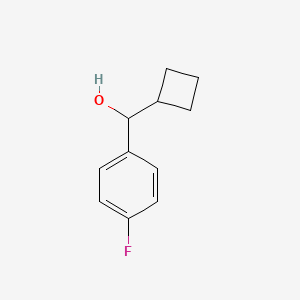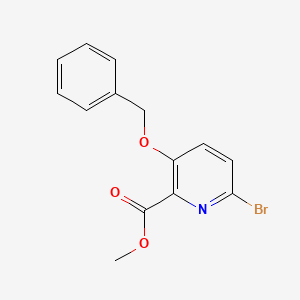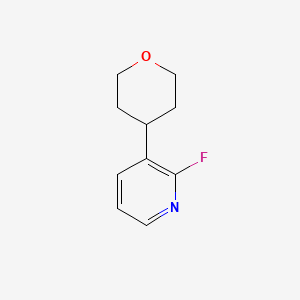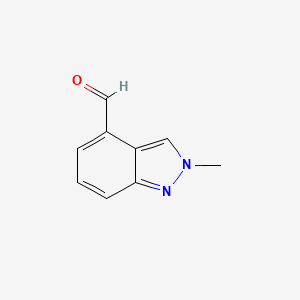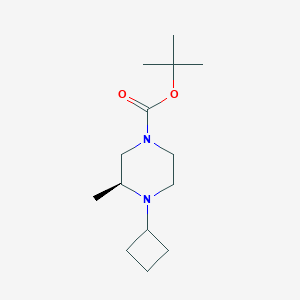
4-溴-1-丁基吡啶-2(1H)-酮
描述
4-Bromo-1-butylpyridin-2(1H)-one, also known as 4-Bromobutylpyridin-2-one, is a synthetic organic compound that is used in scientific research. It is a brominated analog of the naturally-occurring compound pyridin-2-one, which is found in many plants and animals. 4-Bromobutylpyridin-2-one has a wide range of applications in the study of biochemical and physiological processes.
科学研究应用
有机化学中的溴化机理:Feng 等人 (2015) 的论文探讨了 2-叔丁基芘的溴化机理,该机理产生单溴、二溴、三溴和四溴芘。三溴化铁在铁粉存在下将溴原子导向特定位置的作用非常重要。这项研究提供了对溴化在有机合成中的效用以及三溴化铁等催化剂在这些反应中的作用的见解 (Feng 等,2015)。
N-多氟烷基杂环化合物的合成:Kolomeitsev 等人 (1996) 讨论了一种合成 N-多氟烷基杂环化合物的的方法。这涉及碳-溴键断裂,并提供了对制备溴二氟甲基吡啶溴化物等化合物的方法的见解。这项研究对于理解涉及溴和氟原子的复杂有机化合物的合成至关重要 (Kolomeitsev 等,1996)。
单核 Ru(II) 配合物催化的水氧化:Kaveevivitchai 等人 (2012) 研究了一系列单核 Ru(II) 配合物作为水氧化的催化剂。这些配合物具有与三联吡啶和联吡啶相关的三齿配体,以及其他单齿卤素(如溴)。这项研究有助于理解水氧化中的催化过程以及溴在这些配合物中的作用 (Kaveevivitchai 等,2012)。
钴肟衍生物的合成:Bisergaeva 和 Sirieva (2020) 进行了一项实验来合成钴肟衍生物。这涉及合成溴(4-叔丁基吡啶)钴肟,突出了溴在合成此类衍生物中的作用。这项研究增加了对金属有机化合物的合成和表征的理解 (Bisergaeva & Sirieva, 2020)。
在染料敏化太阳能电池中的应用:Boschloo 等人 (2006) 研究了在染料敏化的 TiO2 太阳能电池中向氧化还原电解质中添加 4-叔丁基吡啶的效果。这项研究对于理解像 4-叔丁基吡啶这样的添加剂如何提高太阳能电池的性能至关重要,特别是在增加开路电位和电子寿命方面 (Boschloo 等,2006)。
属性
IUPAC Name |
4-bromo-1-butylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-2-3-5-11-6-4-8(10)7-9(11)12/h4,6-7H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDYYFREKABGJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CC(=CC1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-butylpyridin-2(1H)-one | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

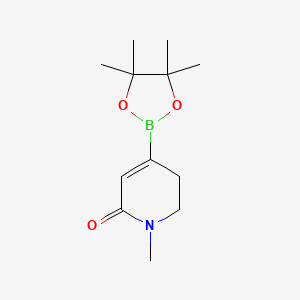
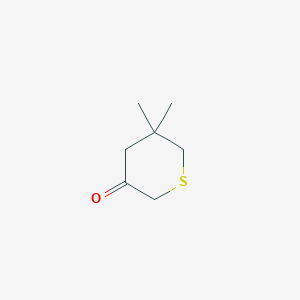

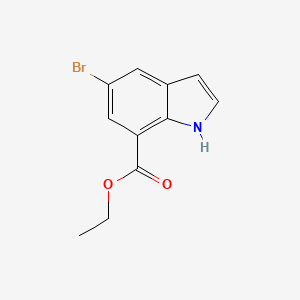
![5-(4-bromo-2-chlorophenylamino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B1397815.png)
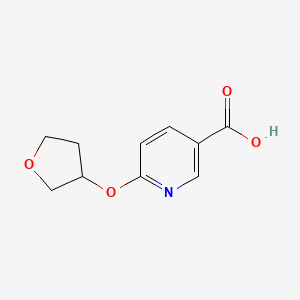
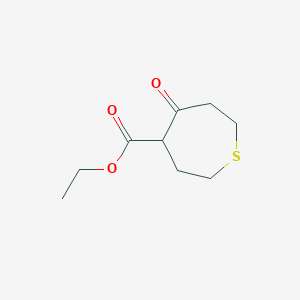
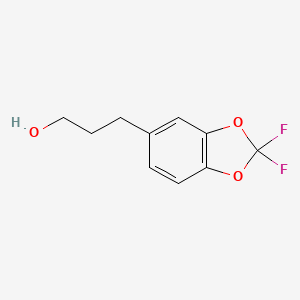
![Diethyl 2-amino-4,5,6,7-tetrahydrobenzo-[b]thiophene-3,5-dicarboxylate](/img/structure/B1397820.png)
